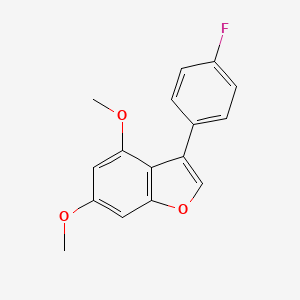

3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

922140-76-9 |

|---|---|

Molecular Formula |

C16H13FO3 |

Molecular Weight |

272.27 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-4,6-dimethoxy-1-benzofuran |

InChI |

InChI=1S/C16H13FO3/c1-18-12-7-14(19-2)16-13(9-20-15(16)8-12)10-3-5-11(17)6-4-10/h3-9H,1-2H3 |

InChI Key |

WFARVQNDVQJHTA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=CO2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Benzofuran Derivatives

Elucidating the Impact of Substituent Position and Nature on Bioactivity

The biological profile of a benzofuran (B130515) derivative is intricately linked to its substitution pattern. The electronic properties, lipophilicity, and steric profile imparted by different functional groups determine the molecule's ability to interact with biological targets.

Effects of Fluorine Substitution on Benzofuran Pharmacological Profiles

The presence of a 4-fluorophenyl group at the C3 position is a critical feature of the title compound. Halogen substitutions, particularly fluorine, are a common strategy in medicinal chemistry to enhance the pharmacological profile of a molecule.

The introduction of a fluorine atom can significantly alter a compound's properties by:

Modulating Electronic Effects : Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density, which can influence the molecule's interaction with target proteins.

Enhancing Metabolic Stability : The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the drug's half-life.

Increasing Lipophilicity : Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

Forming Halogen Bonds : Halogen atoms can act as electrophilic centers and form non-covalent interactions known as halogen bonds with nucleophilic sites on biological macromolecules, thereby improving binding affinity. nih.gov

Research on related benzofuran analogues has consistently shown that halogen substitutions can lead to a significant increase in anticancer activities. nih.gov Specifically, substitutions at the para position of a phenyl ring attached to the benzofuran scaffold are often favorable. These substitutions are thought to promote beneficial hydrophobic interactions, leading to more potent compounds. nih.gov For instance, the addition of a fluorine atom at position 4 of a 2-benzofuranyl moiety was found to double the potency and inhibitory activity in one study. nih.gov While the nature of the specific halogen (e.g., F, Cl, Br) may not always be the deciding factor, its position is considered a critical determinant of biological activity. nih.govresearchgate.net In the context of 3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran, the para-fluorine is thus predicted to enhance its bioactivity through these established mechanisms.

Table 1: Effect of Halogen Substitution on Benzofuran Activity

| Compound/Substitution | Biological Target/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Fluorine at C4 of 2-benzofuranyl | uPA (urokinase-type plasminogen activator) | 2-fold increase in potency (IC₅₀ = 0.43 µM) | nih.gov |

| Bromine at C3-methyl group | K562, HL60 leukemia cells | Remarkable cytotoxic activity (IC₅₀ = 5 µM and 0.1 µM) | nih.gov |

| N-phenyl ring substitution with halogen | General | Enhanced cytotoxic properties | nih.gov |

Role of Methoxyl Groups in Modulating Benzofuran Biological Efficacy

The title compound possesses two methoxy (B1213986) (-OCH₃) groups at the C4 and C6 positions of the benzofuran ring. Methoxy groups are electron-donating and can significantly influence a molecule's polarity, hydrogen bonding capacity, and conformational preferences.

Studies on various benzofuran derivatives have highlighted the importance of methoxy substituents for biological efficacy:

Anticancer Activity : In a study of 2-arylbenzofurans, the presence of a methoxy group at C6 was found to be important for activity against Mycobacterium tuberculosis, although a free hydroxyl group at this position showed even greater activity. nih.gov Another study found that a methyl group at C3 and a methoxy group at C6 resulted in 2-4 times greater potency than the unsubstituted version.

Sirtuin Inhibition : Research on benzofuran-based sirtuin inhibitors indicated that electron-donating groups like methoxy on the benzofuran core enhanced the inhibitory effect compared to electron-withdrawing groups like fluoro.

Antimicrobial Activity : Some studies on 4,7-dimethoxybenzofuran (B1251136) derivatives, while not showing significant anticancer activity, demonstrated that certain substitutions could lead to activity against Candida albicans. researchgate.net

The specific 4,6-dimethoxy pattern in this compound would likely confer a distinct electronic and steric profile, potentially directing its interaction with specific biological targets. The combination of an electron-donating methoxy group and an electron-withdrawing fluorine atom on different parts of the molecule creates a complex electronic landscape that could be key to its pharmacological function.

Table 2: Effect of Methoxy Substitution on Benzofuran Activity

| Compound/Substitution | Biological Target/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 6-Methoxy-2-arylbenzofuran | Mycobacterium tuberculosis | Moderate activity; C6-OH showed greater activity | nih.gov |

| 4,7-Dimethoxybenzofuran derivatives | Candida albicans | Some derivatives showed antifungal activity | researchgate.net |

Influence of Other Substituents on Benzofuran SAR

To understand the specific roles of the 4-fluorophenyl and 4,6-dimethoxy groups, it is useful to consider the effects of other substituents. SAR studies have shown that various functional groups can be introduced onto the benzofuran scaffold to tune its activity. For example, the introduction of a bromoacetyl substituent has been linked to cytotoxic activity, whereas amide derivatives lacking halogen-containing alkyl groups showed no such properties. nih.gov The presence of a -CONH group was found to be necessary for the anticancer activity of one series of carbohydrazide-based benzofurans. These findings underscore that while the core scaffold is essential, the specific combination of substituents ultimately defines the compound's biological and pharmacological identity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran Analogues

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR model for this compound has been reported in the reviewed literature, QSAR studies on other benzofuran analogues provide a framework for how such an analysis would be approached.

A typical QSAR study involves:

Data Set Compilation : A series of benzofuran analogues with varying substituents and their corresponding measured biological activities (e.g., IC₅₀ values) would be collected.

Descriptor Calculation : Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule. For this compound, these would include descriptors for the fluorine and methoxy groups.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates the descriptors with biological activity. One 2D-QSAR study on benzofuran-based vasodilators successfully developed a model with a high correlation coefficient (R² = 0.816). researchgate.net

Model Validation : The predictive power of the QSAR model is rigorously tested.

A QSAR model for a series including this compound could precisely quantify the contributions of the fluorine and methoxy groups to its activity, guiding the design of more potent analogues.

Scaffold Optimization and Lead Compound Derivatization in Benzofuran Medicinal Chemistry

The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its synthetic tractability. mdpi.commdpi.com The process of drug discovery often involves identifying a "lead compound"—a molecule with promising activity—and then systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties. This process is known as scaffold optimization or lead derivatization.

If this compound were identified as a lead compound, optimization strategies could include:

Modifying the Phenyl Ring : Introducing other halogens (Cl, Br) or different substituents (e.g., -CF₃, -CN, -CH₃) at the para position, or moving the fluorine to the ortho or meta positions to probe the effect on activity.

Altering the Methoxy Groups : Replacing one or both methoxy groups with other alkoxy groups (e.g., ethoxy), hydroxyl groups, or alkyl chains to investigate changes in solubility and hydrogen bonding potential.

Substituting at Other Positions : Introducing small substituents at other available positions on the benzofuran ring (e.g., C2, C5, C7) to explore additional binding interactions.

This iterative process of synthesis and biological evaluation, guided by SAR and QSAR insights, is fundamental to the development of novel benzofuran-based therapeutic agents.

Pharmacological Investigations and Mechanistic Insights of Benzofuran Derivatives

In Vitro Cellular and Molecular Investigations

In vitro studies are fundamental to understanding the biological activity of a chemical entity at the cellular and molecular level. Such investigations typically involve assessing the compound's effects on specific enzymes, receptors, and microbial growth.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. The interaction of a compound with specific enzymes can modulate biological pathways involved in disease.

Cellular Mechanisms of Action in Preclinical Models

Anti-inflammatory Pathways and Cytokine Modulation

The anti-inflammatory properties of benzofuran (B130515) derivatives, particularly those with structural similarities to 3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran, have been a subject of significant research. These investigations have revealed that the benzofuran scaffold is a promising pharmacophore for the development of novel anti-inflammatory agents. The mechanisms underlying these effects often involve the modulation of key inflammatory pathways and the suppression of pro-inflammatory cytokine production.

Fluorinated benzofuran derivatives have demonstrated notable anti-inflammatory effects by inhibiting crucial enzymes and signaling molecules involved in the inflammatory cascade. Studies on various fluorinated benzofuran and dihydrobenzofuran compounds have shown their ability to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages. nih.gov This suppression is achieved through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov The inhibition of these enzymes leads to a reduction in the production of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO). nih.gov

Furthermore, these compounds have been observed to decrease the secretion of several pro-inflammatory cytokines and chemokines. In vitro studies have shown that certain benzofuran derivatives can significantly reduce the production of interleukin-6 (IL-6) and Chemokine (C-C) Ligand 2 (CCL2) in LPS-treated macrophages. nih.gov The modulation of these cytokines is critical as they play a central role in amplifying and sustaining the inflammatory response. The anti-inflammatory actions of some natural coumarin (B35378) compounds, which share a benzopyrone core with benzofurans, are also attributed to the reduction of pro-inflammatory cytokines. aimspress.com

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are classical inflammation signaling cascades that regulate the expression of numerous inflammatory factors. semanticscholar.org Benzofuran derivatives have been investigated for their potential to interfere with these pathways, thereby downregulating the expression of downstream inflammatory genes. While direct evidence for this compound is not available, the broader class of benzofurans shows promise in targeting these fundamental inflammatory signaling networks.

The following table summarizes the in vitro effects of selected fluorinated benzofuran derivatives on the release of inflammatory mediators in macrophages, highlighting the potential mechanisms relevant to compounds like this compound.

| Compound Type | Target Mediator | IC50 (µM) | Reference |

| Fluorinated Benzofuran Derivative | Prostaglandin E2 (PGE2) | 1.12 - 20.52 | nih.gov |

| Fluorinated Benzofuran Derivative | Interleukin-6 (IL-6) | 1.23 - 9.04 | nih.gov |

| Fluorinated Benzofuran Derivative | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.27 | nih.gov |

| Fluorinated Benzofuran Derivative | Nitric Oxide (NO) | 2.4 - 5.2 | nih.gov |

Antioxidant Mechanisms and Radical Scavenging Activity

Benzofuran derivatives are recognized for their antioxidant potential, which is often attributed to their chemical structure's ability to donate hydrogen atoms or electrons to neutralize free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous inflammatory and degenerative diseases. The radical scavenging activity of benzofuran-related compounds is a key aspect of their therapeutic potential.

The most common method to evaluate the in vitro antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmedcraveonline.commdpi.commdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution. nih.govmedcraveonline.com Various studies on compounds containing furan (B31954) and coumarin moieties, structurally related to benzofurans, have demonstrated significant DPPH radical scavenging capabilities. nih.govjmchemsci.com

The antioxidant activity of coumarin derivatives, which share a similar heterocyclic core, has been extensively studied. These compounds are known to act as antioxidants through various mechanisms, including the scavenging of free radicals and the chelation of metal ions. jmchemsci.com The presence of functional groups like thiadiazole and amino groups, when incorporated into a coumarin structure, has been shown to enhance antioxidant activity by facilitating electron donation to neutralize free radicals. jmchemsci.com This suggests that the specific substituents on the benzofuran ring play a crucial role in determining the antioxidant capacity.

The following table presents the DPPH radical scavenging activity of various heterocyclic compounds, providing a comparative context for the potential antioxidant activity of this compound.

| Compound Class | Assay | Measurement | Result | Reference |

| S-substituted triazolethione derivatives | DPPH radical scavenging | Activity relative to ascorbic acid | 1.13 times higher | nih.gov |

| Coumarin derivative (ATMC) | DPPH radical scavenging | IC50 | 1900 µg/mL | jmchemsci.com |

| Vernonia amygdalina leaf extracts | DPPH radical scavenging | IC50 (Methanol extract) | 94.92 µg/ml | nih.gov |

| 3-acylhydrazono-4-hydroxycoumarins | DPPH radical scavenging | Qualitative | Capable of rapid inactivation of alkylperoxy radicals | mdpi.com |

Anticonvulsant Mechanisms

The benzofuran scaffold and related heterocyclic systems have been explored for their potential as anticonvulsant agents. Epilepsy, a neurological disorder characterized by recurrent seizures, necessitates the development of novel therapeutics with improved efficacy and fewer side effects. The anticonvulsant activity of various compounds is often evaluated using preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

The presence of a fluorophenyl group in the structure of this compound is noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance biological activity. Studies on other fluorine-containing heterocyclic compounds have demonstrated potent anticonvulsant effects. For example, a novel 1,2,4-triazole-3-thione derivative containing a 3-fluorophenyl group showed a favorable preclinical profile in the MES model. nih.gov

Furthermore, some studies suggest that the anticonvulsant effects of certain compounds may be mediated through an interaction with GABAergic transmission. researchgate.net Enhancing the inhibitory effects of the neurotransmitter GABA is a key mechanism of action for several established antiepileptic drugs. While the specific mechanism for this compound remains to be elucidated, the structural features present in the molecule suggest that it could potentially interact with various targets within the central nervous system to exert an anticonvulsant effect.

The following table summarizes the anticonvulsant activity of selected heterocyclic compounds in preclinical models, offering a perspective on the potential of related benzofuran structures.

| Compound Class | Seizure Model | Result | Potential Mechanism | Reference |

| Isatin-based derivatives | MES and PTZ | Favorable protection | Not specified | nih.gov |

| 1,2,4-triazole-3-thione derivative (TPF-34) | MES | Favorable protective index | Not specified | nih.gov |

| N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives | MES | Potent and relatively weakly neurotoxic | Not specified | researchgate.net |

| Synedrella nodiflora extract | PTZ, picrotoxin, pilocarpine | Significant reduction in seizure latency and duration | Interaction with GABAergic transmission and antioxidant mechanisms | researchgate.net |

Molecular Basis of Ligand-Target Recognition and Binding

Understanding the molecular basis of how a ligand like this compound recognizes and binds to its biological target is fundamental to elucidating its mechanism of action and for the rational design of more potent and selective analogs. While specific molecular docking and binding studies for this exact compound are limited in the public domain, research on structurally similar benzofuran derivatives provides valuable insights into potential ligand-target interactions.

Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies of chalcone derivatives of 4,6-dimethoxybenzofuran have been performed to understand their binding to tubulin, a protein involved in cell division and a target for anticancer drugs. dntb.gov.uaasianpubs.org These studies have shown that the 4,6-dimethoxybenzofuran moiety can fit into specific binding pockets of the protein, and the substituents on the molecule can form crucial interactions with key amino acid residues. dntb.gov.ua

One such study on a methoxy-substituted chalcone derivative of 4,6-dimethoxybenzofuran demonstrated excellent docking interaction with the colchicine-binding site of tubulin. dntb.gov.ua The interactions involved key residues such as Met-259, Leu-255, and Ala-250, suggesting a potential mechanism of action that could disrupt microtubule dynamics. dntb.gov.ua Although this compound is not a chalcone, this highlights the potential of the 4,6-dimethoxybenzofuran scaffold to interact with specific protein targets.

Furthermore, studies on 3-aryl-6-methoxybenzofurans have identified them as selective ligands for antiestrogen-binding sites (AEBS). nih.gov These compounds have been shown to bind with high affinity to AEBS and inhibit cell proliferation, suggesting a functional role for these binding sites in mediating the observed biological effects. nih.gov The aryl group at the 3-position, which in the case of the subject compound is a 4-fluorophenyl group, is crucial for this interaction. The fluorine atom can participate in specific interactions, such as halogen bonding or altering the electronic properties of the phenyl ring, which can influence binding affinity and selectivity.

The following table summarizes the findings from molecular docking and binding studies of related benzofuran derivatives, which can help infer the potential interactions of this compound with biological targets.

| Compound Class | Target | Key Interacting Residues/Binding Site | Type of Interaction | Reference |

| Chalcone derivative of 4,6-dimethoxybenzofuran | Tubulin | Met-259, Leu-255, Ala-250 (Colchicine-binding pocket) | Not specified | dntb.gov.ua |

| 3-aryl-6-methoxybenzofurans | Antiestrogen-binding sites (AEBS) | Not specified | High affinity binding | nih.gov |

| Imidazo[2,1-b] nih.govcu.edu.egresearchgate.netthiadiazole derivative | TGF-β type I receptor kinase domain | S280, Y282, A230, K232, L260, V219, A350, L340, I211 | Hydrogen bonding and hydrophobic interactions | nih.gov |

Computational Chemistry Applications in Benzofuran Research

Molecular Docking Simulations for Predicting Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a potential drug molecule (a ligand) into the binding site of a target protein (a receptor).

For benzofuran (B130515) derivatives, molecular docking studies are frequently employed to elucidate their potential as inhibitors of various enzymes or as antagonists or agonists of receptors. For instance, studies on other 2- or 3-arylbenzofuran derivatives have explored their binding modes with targets such as kinases, Sortase A, and other enzymes implicated in disease. nih.gov These simulations can predict the binding affinity (often expressed as a docking score) and visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net

A hypothetical molecular docking study on 3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran would involve:

Selection of a relevant biological target.

Preparation of the 3D structure of the compound and the target protein.

Using docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity.

Analysis of the resulting interactions to guide further structural modifications for improved potency and selectivity.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can provide insights into a molecule's geometry, stability, and reactivity.

In the study of benzofuran and related heterocyclic compounds, DFT calculations are used to determine properties such as:

Molecular geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity. nih.gov

Molecular electrostatic potential (MEP): Mapping the charge distribution to identify regions that are electron-rich or electron-poor, which can indicate sites for potential intermolecular interactions. nih.gov

Bond dissociation energies: To predict the likelihood of specific chemical reactions or metabolic pathways. opensciencepublications.com

For This compound , DFT calculations could be used to understand how the fluorine and methoxy (B1213986) substituents influence the electronic structure and reactivity of the benzofuran core.

In Silico ADMET Profiling and Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. This is a crucial step in early-stage drug discovery to identify candidates with favorable drug-like properties.

Numerous studies on various classes of heterocyclic compounds, including benzofurans, utilize in silico tools to predict parameters such as:

Absorption: Gastrointestinal absorption and blood-brain barrier permeability. nih.govnih.gov

Distribution: Plasma protein binding.

Metabolism: Prediction of metabolic stability and the sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the route and rate of elimination.

Drug-Likeness: Evaluation based on rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov

A hypothetical ADMET profile for This compound would be generated using software like SwissADME, PreADMET, or other similar platforms to estimate its potential as an orally administered drug. nih.govresearchgate.net

Cheminformatics and Predictive Modeling for Compound Design

Cheminformatics combines computational and informational techniques to solve problems in chemistry. In drug design, it is used to analyze large datasets of chemical compounds and their biological activities to build predictive models.

For scaffolds like benzofuran, cheminformatics approaches can be used to:

Develop Quantitative Structure-Activity Relationship (QSAR) models: These models correlate the chemical structure of a series of compounds with their biological activity. A 3D-QSAR study on benzofuran derivatives, for example, could identify the key structural features that are important for their activity against a specific target. researchgate.net

Design novel compounds: Based on the insights from QSAR models and molecular docking, new benzofuran derivatives with potentially improved properties can be designed in silico.

Virtual screening: Large chemical libraries can be computationally screened to identify compounds that are likely to be active against a target of interest.

Should a series of analogs of This compound be synthesized and tested, cheminformatics and predictive modeling could be powerful tools to guide the design of more potent and selective compounds. nih.gov

Biosynthetic Pathways and Natural Product Origins of Benzofuran Derivatives

Natural Occurrence and Isolation of Benzofuran (B130515) Scaffolds

Benzofuran derivatives are predominantly found in the plant kingdom, with a high number of compounds isolated from the Asteraceae (sunflower) family. nih.govmdpi.com They are also present in other plant families such as Fabaceae, Moraceae, Rutaceae, Liliaceae, and Cyperaceae. mdpi.comnih.gov In addition to plants, benzofuran scaffolds have been isolated from marine sources and as metabolites from fungi and bacteria. rsc.orgsci-hub.senih.gov

Thousands of natural compounds containing the benzofuran ring have been discovered and isolated. nih.gov Notable examples include ailanthoidol, a neolignan from Zanthoxylum ailanthoides, and moracins from Morus alba. nih.govmedcraveonline.com Furocoumarins, such as psoralen and angelicin, are another major group of benzofuran derivatives found in plants like limes, lemons, and parsnips. nih.govwikipedia.org Dihydrobenzofuran neolignans are often found in high concentrations in the aerial parts of plants like Mappianthus iodoies and Aristolochia fordiana. mdpi.com

| Natural Source (Family/Genus) | Isolated Benzofuran Compound Examples | Reference |

|---|---|---|

| Asteraceae (Sunflower Family) | Various benzofurans | nih.govmdpi.com |

| Fabaceae (Legume Family) | Angelicin, Cicerfuran | nih.govwikipedia.org |

| Rutaceae (Rue Family) | Khellin, Visnagin, Xanthotoxin | nih.govmdpi.com |

| Moraceae (Mulberry Family) | Moracin D | nih.gov |

| Apiaceae (Carrot Family) | Psoralen, Angelicin, Bergapten | wikipedia.org |

| Fungi (e.g., Aleurodiscus vitellinus) | Aleurodiscal | nih.gov |

| Various Plants (e.g., Krameria ramosissima, Machilus glaucescens) | Eupomatenoids, Machicendiol | nih.govrsc.orgmedcraveonline.com |

Elucidation of Biosynthetic Routes to Benzofuran Compounds

The biosynthesis of benzofuran derivatives in plants primarily originates from the shikimate pathway. nih.govwikipedia.orgfrontiersin.org This fundamental metabolic route provides the aromatic amino acid L-phenylalanine, a key precursor. wikipedia.orgfrontiersin.org It is estimated that a significant portion of all carbon fixed by plants is channeled through this pathway to produce a vast array of secondary metabolites. frontiersin.org

The general pathway to the benzofuran core can be outlined as follows:

Shikimate Pathway : Produces L-phenylalanine from carbohydrate precursors. wikipedia.orgfrontiersin.org

Phenylpropanoid Pathway : L-phenylalanine is converted to cinnamic acid and then to p-coumaric acid. wikipedia.org

Coumarin (B35378) Formation : p-Coumaric acid undergoes hydroxylation and cyclization to form umbelliferone (7-hydroxycoumarin), a critical branch-point intermediate. nih.govwikipedia.org

Furan (B31954) Ring Formation : Umbelliferone is then prenylated via the mevalonate pathway at either the C6 or C8 position. nih.govnih.gov This prenylation is the key step leading to the formation of the furan ring, which is fused to the coumarin structure, thereby creating the benzofuran scaffold of furocoumarins. nih.govresearchgate.net

This process leads to two main types of furocoumarins: the linear psoralens and the angular angelicins, which differ in the position of the furan ring fusion. nih.govnih.gov The biosynthesis of angelicin, for example, diverges from that of psoralen at the umbelliferone intermediate. wikipedia.org Plants are thought to have developed this alternative pathway as a sophisticated defense mechanism. wikipedia.org

Some benzofuran derivatives may also arise from the polyketide pathway, which is another major route for the biosynthesis of natural products, particularly in fungi and bacteria. nih.gov

| Biosynthetic Pathway | Key Precursor | Intermediate | Resulting Benzofuran Class | Reference |

|---|---|---|---|---|

| Shikimate Pathway | L-Phenylalanine | Umbelliferone | Furocoumarins (e.g., Psoralen, Angelicin) | nih.govwikipedia.org |

| Mevalonate Pathway | Isopentenyl pyrophosphate (IPP) | Dimethylallyl pyrophosphate (DMAPP) | Provides prenyl group for furan ring formation | nih.gov |

| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Polyketide chains | Fungal/Bacterial Benzofurans | nih.gov |

Enzymatic Transformations and Biocatalysis in Benzofuran Synthesis

The biosynthesis of benzofuran derivatives is orchestrated by a series of specific enzymes. Key enzymatic transformations include deaminations, hydroxylations, methylations, and cyclizations. wikipedia.org

Key Enzymes in Furocoumarin Biosynthesis:

Phenylalanine ammonia-lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, the entry point into the phenylpropanoid pathway. wikipedia.org

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid. wikipedia.org

Psoralen Synthase and Angelicin Synthase: These are specialized cytochrome P450 enzymes (from the CYP71 family) that catalyze the crucial cyclization step to form the furan ring from prenylated coumarin intermediates like marmesin and osthenol, respectively. researchgate.netresearchgate.net

The diversification of these cytochrome P450 enzymes is considered a driving factor for the chemical diversity of coumarins and furocoumarins in plants. researchgate.net The discovery and characterization of these enzymes have opened avenues for biocatalysis. By harnessing these specific enzymes, it is possible to develop environmentally friendly methods for synthesizing complex benzofuran derivatives. This biocatalytic approach offers high selectivity and can reduce the need for harsh chemical reagents often used in traditional organic synthesis. nih.gov

Future Directions and Emerging Research Perspectives

Advancements in Targeted Synthesis for Complex Benzofuran (B130515) Derivatives

The synthesis of highly substituted benzofurans like 3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran is continuously evolving. While classical methods exist, modern research focuses on developing more efficient, selective, and environmentally benign strategies.

Transition-Metal Catalysis: Recent years have seen a surge in the use of transition metals like palladium, copper, and nickel to construct the benzofuran nucleus. thieme.de Palladium-catalyzed methods, such as Sonogashira coupling followed by cyclization, are particularly effective for creating 2,3-disubstituted benzofurans. bepls.comdtu.dk Future advancements will likely focus on developing catalysts that can operate under milder conditions and tolerate a wider range of functional groups, thereby streamlining the synthesis of complex derivatives. For instance, combining palladium and copper catalysts in one-pot, three-component procedures allows for the efficient synthesis of C5-substituted 2,3-diarylbenzofurans. bepls.comnih.gov

C-H Activation/Functionalization: A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Applying C-H arylation techniques to the benzofuran core could provide a more direct route to introduce the 4-fluorophenyl group at the C3 position, bypassing the need for pre-functionalized starting materials. nih.gov Research into directing groups that can be easily attached and removed will be crucial for achieving high regioselectivity in these reactions. nih.gov

Novel Cyclization Strategies: Innovative cyclization cascades are being explored to build complex polycyclic benzofuran structures. nih.gov These methods often involve radical cyclizations or domino reactions that form multiple bonds in a single operation, significantly increasing synthetic efficiency. nih.govnih.gov The application of such strategies could facilitate the rapid assembly of a library of analogues based on the this compound scaffold for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages | Reference |

| Sonogashira Coupling & Cyclization | Pd(OAc)₂, CuI | High efficiency for 2,3-disubstituted benzofurans | bepls.comdtu.dk |

| C-H Arylation | Pd(OAc)₂, AgOAc | Direct functionalization, atom economy | nih.gov |

| Nickel-Catalyzed Cyclization | Nickel catalysts | Use of affordable, earth-abundant metals | thieme.de |

| One-Pot Heteroannulation | Acetic Acid (catalyst) | Step economy, reduced waste | dtu.dk |

Identification and Validation of Novel Biological Targets for Therapeutic Development

While the benzofuran core is associated with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, the specific targets of this compound remain to be elucidated. mdpi.comnih.govcuestionesdefisioterapia.com Future research will focus on identifying and validating its molecular targets to understand its mechanism of action and guide therapeutic development.

Prominent Biological Targets for Benzofurans: Several molecular targets have been identified for various benzofuran derivatives, suggesting potential avenues of investigation for the title compound.

Tubulin: Many benzofuran-containing compounds act as tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule dynamics, which leads to mitotic arrest in cancer cells. asianpubs.orgnih.gov

Kinases: As crucial regulators of cell signaling, kinases are major targets in cancer therapy. Certain benzofuran derivatives have shown inhibitory activity against specific kinases.

Lysine-Specific Demethylase 1 (LSD1): This enzyme is a key regulator of gene expression and is a promising target in oncology. Novel benzofuran derivatives have been designed and evaluated as potent LSD1 inhibitors. researchgate.netnih.gov

Target Identification and Validation Methods: Modern methodologies will be essential in pinpointing the specific cellular partners of this compound.

High-Throughput Screening (HTS): Screening the compound against large panels of enzymes, receptors, and cancer cell lines can provide initial "hits" and a preliminary profile of its biological activity.

Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can identify direct protein targets in a complex biological sample.

Genetic Approaches: Using technologies such as CRISPR-Cas9 screening can help identify genes that are essential for the compound's activity, thereby pointing to its molecular pathway and potential targets.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is revolutionizing drug discovery. researchgate.net This integrated approach is particularly valuable for exploring the therapeutic potential of compounds like this compound.

Computational Modeling:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Docking studies can be used to screen virtual libraries of potential targets and to rationalize the binding mode of the benzofuran derivative, guiding the design of more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of benzofuran derivatives with their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. researchgate.net

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure and reactivity of the molecule, helping to explain experimental observations such as through-space interactions between atoms, like fluorine and hydrogen, which can influence conformation and binding. nih.govresearchgate.net

Experimental Validation: Computational predictions must be validated through rigorous experimental work. This involves synthesizing the designed compounds and evaluating their biological activity through in vitro and in vivo assays. mdpi.com Spectroscopic methods, including X-ray crystallography and advanced NMR techniques, can provide definitive structural evidence of ligand-protein interactions, confirming the predictions made by docking simulations. nih.gov

| Methodology | Application in Drug Discovery | Expected Outcome |

| Molecular Docking | Predicts binding pose and affinity to a target protein. | Identification of key interactions, prioritization of candidates. |

| 3D-QSAR | Correlates molecular structure with biological activity. | Predictive models for designing new compounds with enhanced potency. |

| DFT Calculations | Investigates electronic structure and intramolecular interactions. | Understanding of molecular conformation and reactivity. |

| In Vitro Assays | Measures biological activity against cell lines or enzymes. | Experimental validation of potency and mechanism. |

Development of Structure-Based Drug Design Strategies for Enhanced Specificity and Efficacy

Once a validated biological target is identified, structure-based drug design (SBDD) becomes a powerful tool for optimizing the lead compound, this compound. nih.govselvita.com SBDD leverages the three-dimensional structure of the target protein to rationally design molecules with improved properties. selvita.com

The SBDD Workflow:

Target Structure Determination: The first step is to obtain a high-resolution 3D structure of the target protein, typically through X-ray crystallography or cryo-electron microscopy, often in complex with the initial benzofuran ligand.

Binding Site Analysis: The binding pocket is analyzed to identify key amino acid residues and potential sites for interaction (e.g., hydrogen bonding, hydrophobic interactions). selvita.com

Rational Design and Optimization: Guided by the structural information, modifications are made to the benzofuran scaffold. For example, functional groups could be added or altered to form new, favorable interactions with the target, thereby increasing binding affinity and selectivity. The dimethoxy and fluorophenyl groups on the core structure provide ample opportunities for such modifications.

ADMET Profiling: Throughout the design process, computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the new analogues to ensure they have favorable drug-like characteristics. researchgate.net

This iterative cycle of design, synthesis, and testing allows for the systematic refinement of the lead compound, aiming to produce a drug candidate with high efficacy, specificity, and a favorable safety profile. nih.gov The application of generative AI models in SBDD is an emerging area that could further accelerate this process by proposing novel molecular structures tailored to the specific binding pocket. huashen.biobiorxiv.org

Q & A

Q. What are the standard synthetic routes for 3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves functionalization of the benzofuran core via electrophilic substitution or cross-coupling reactions. For fluorophenyl derivatives, a common approach is the oxidation of sulfanyl precursors (e.g., using 3-chloroperoxybenzoic acid [mCPBA] in dichloromethane at 273 K) to introduce sulfinyl or other groups, followed by methoxylation . Optimization includes:

- Temperature control : Reactions are initiated at low temperatures (e.g., 273 K) to minimize side reactions.

- Stoichiometry : A 10% excess of oxidizing agent (e.g., mCPBA) ensures complete conversion .

- Purification : Column chromatography (hexane:ethyl acetate, 1:1 v/v) achieves >80% purity, with Rf values monitored via TLC .

| Parameter | Value/Technique | Reference |

|---|---|---|

| Reaction Temp | 273 K → RT | |

| Oxidizing Agent | 77% mCPBA | |

| Yield | 82% (post-purification) | |

| Melting Point | 410–411 K |

Q. How is the purity of this compound assessed post-synthesis?

Methodological Answer: Purity is validated using:

- Chromatography : Column chromatography (hexane:ethyl acetate) separates impurities, with Rf = 0.69 as a reference .

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl integration, methoxy peaks at ~3.8 ppm).

- Crystallography : Slow evaporation in diisopropyl ether yields single crystals for X-ray diffraction, ensuring structural fidelity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for fluorinated benzofuran derivatives?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotamers) or crystallographic packing forces. Strategies include:

- Variable-Temperature NMR : Conduct experiments at 298–373 K to identify conformational equilibria.

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G* level) to validate assignments.

- X-ray Refinement : Use riding models for H atoms (C–H = 0.95 Å for aryl, 0.98 Å for methyl) to refine crystallographic data and reduce noise .

Q. What mechanistic insights guide the design of fluorophenyl-substituted benzofuran derivatives?

Methodological Answer: Substituent effects dominate reactivity:

- Electron-Withdrawing Groups (e.g., F) : Enhance oxidative stability but may reduce nucleophilic attack efficiency.

- Methoxy Groups : Electron-donating properties increase electron density at the benzofuran core, favoring electrophilic substitutions.

- Reaction Monitoring : Use LC-MS to track intermediates during oxidation steps (e.g., sulfanyl → sulfinyl conversion) .

| Factor | Impact on Reactivity | Reference |

|---|---|---|

| Fluorophenyl Position | Para-substitution enhances steric stability | |

| Methoxy Orientation | Ortho/meta-directing effects |

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.